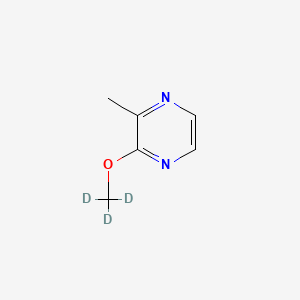
2-Methoxy-3-methylpyrazine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-methylpyrazine-d3 is a deuterated analog of 2-Methoxy-3-methylpyrazine, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methylpyrazine-d3 involves the deuteration of 2-Methoxy-3-methylpyrazine. This process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions often involve controlled temperatures and pressures to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for research applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-3-methylpyrazine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives, while reduction may produce deuterated pyrazine compounds .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-methylpyrazine-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: It is used in metabolic studies to trace the pathways of pyrazine derivatives in biological systems.
Medicine: It aids in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is used in the flavor and fragrance industry to study the impact of isotopic substitution on sensory properties
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-methylpyrazine-d3 involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It participates in oxidation-reduction reactions and substitution processes, influencing the metabolic fate of pyrazine derivatives
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxy-3-methylpyrazine
- 2,3-Diethyl-5-methylpyrazine
- 2-Methyl-3-methoxypyrazine
Comparison: 2-Methoxy-3-methylpyrazine-d3 is unique due to its deuterium content, which imparts distinct isotopic properties. This makes it particularly valuable in research applications where isotopic labeling is essential. Compared to its non-deuterated counterparts, it offers enhanced stability and different metabolic profiles .
Eigenschaften
Molekularformel |
C6H8N2O |
|---|---|
Molekulargewicht |
127.16 g/mol |
IUPAC-Name |
2-methyl-3-(trideuteriomethoxy)pyrazine |
InChI |
InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3/i2D3 |
InChI-Schlüssel |
VKJIAEQRKBQLLA-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=NC=CN=C1C |
Kanonische SMILES |
CC1=NC=CN=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid; (1S,2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B12361078.png)


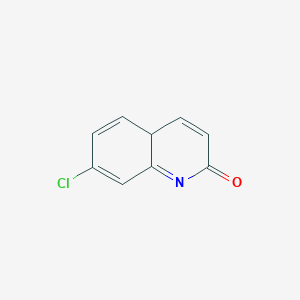

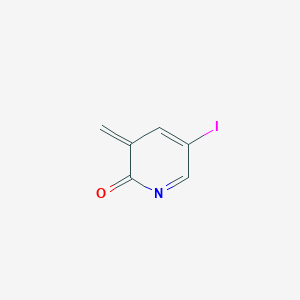
![Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)-](/img/structure/B12361100.png)
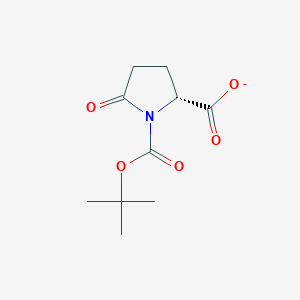
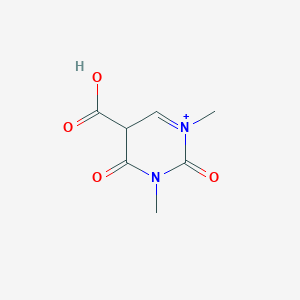

![[(3aS,4R,6aR)-4-(6-bromopyridazin-3-yl)oxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12361144.png)
![(8aS,12aR,13aR)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B12361150.png)


